(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane
Description
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane is an organosulfur compound featuring a methylsulfanyl (-S-CH₃) group attached to a substituted aromatic ring. The aromatic core comprises a chloro substituent at the 4-position and methyl groups at the 3- and 5-positions, resulting in a sterically hindered and electronically distinct structure. For instance, derivatives of this compound have been studied for their binding interactions with anti-apoptotic proteins like Mcl-1 and Bcl-xL, where the 4-chloro-3,5-dimethylphenyl group plays a critical role in modulating binding orientation and affinity .
Key properties include:
- Molecular Formula: C₉H₁₁ClS
- Substituent Effects: The chlorine atom enhances electrophilicity, while the methyl groups contribute steric bulk, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKURTFSECYXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfur source. One common method includes the following steps:
Starting Materials: 4-chloro-3,5-dimethylphenol, methyl iodide, and sodium sulfide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Procedure: The 4-chloro-3,5-dimethylphenol is first dissolved in DMF, followed by the addition of sodium sulfide. Methyl iodide is then added dropwise, and the mixture is heated under reflux for several hours. The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts may also be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alkoxides, and other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: Researchers use it to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism by which (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane exerts its effects depends on its chemical reactivity and the nature of its interactions with other molecules. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfane group can participate in redox reactions, influencing oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane can be contextualized against related compounds, as outlined below:
4-Chloro-3,5-dimethylphenyl Dimethylsulfamate
- Structure : Features a dimethylsulfamate group (-O-SO₂-N(CH₃)₂) instead of methylsulfanyl.
- Applications : Used as a precursor in organic synthesis, particularly for introducing sulfamate functionalities. Its synthesis follows established protocols for aryl sulfamates .
- Key Differences : The sulfamate group introduces polar and hydrogen-bonding capabilities, contrasting with the hydrophobic methylsulfanyl group in the parent compound.
(4-Iodo-2,5-dimethylphenyl)(methyl)sulfane
- Structure : Substitutes chlorine with iodine at the 4-position and shifts methyl groups to the 2- and 5-positions.
- Physicochemical Properties :
Impurity H (2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole)
- Structure : Integrates a benzimidazole core with a sulfinyl (-SO-) linker and a pyridine substituent.
4-Chloro-3,5-dimethylphenyl 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Structure : Combines the methylsulfanyl group with a pyrimidine carboxylate ester.
- Applications : Functions as a bifunctional intermediate in pharmaceuticals, leveraging both the aromatic chloro-methyl motif and the pyrimidine’s hydrogen-bonding capacity .
3-[(4-Chlorophenyl)sulfanyl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
- Structure : Contains a sulfanyl group bridging two aromatic systems (chlorophenyl and dichlorophenyl) within a pyrrolidine dione scaffold.
Research Findings and Implications
- Steric vs. Electronic Modulation : The 3,5-dimethyl substitution in (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane creates steric hindrance that optimizes binding to hydrophobic protein pockets, as seen in Mcl-1 inhibition . Analogues with iodine or sulfamate groups prioritize electronic or polar interactions, respectively.
- Biological Specificity : Subtle structural changes (e.g., iodine substitution or sulfinyl groups) significantly alter target selectivity. For example, sulfinyl-containing Impurity H may target proton pumps, unlike the parent compound’s anti-apoptotic protein interactions .
Biological Activity
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane, also known as 4-chloro-3,5-dimethylphenyl methyl sulfide, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
(4-Chloro-3,5-dimethylphenyl)(methyl)sulfane has a molecular formula of C10H13ClS and a CAS number of 1314914-00-5. The compound features a chlorinated aromatic ring with two methyl groups and a methyl sulfide functional group. Its structure can influence its reactivity and biological interactions.
The biological activity of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane is primarily attributed to its ability to interact with various biomolecules. The methyl sulfide group can participate in nucleophilic reactions, while the chlorinated aromatic ring may engage in electrophilic aromatic substitution reactions. These interactions can lead to alterations in biochemical pathways, potentially affecting cellular functions.
Key Mechanisms:
- Nucleophilic Attack: The sulfur atom in the methyl sulfide group can act as a nucleophile, interacting with electrophilic centers in proteins or other biomolecules.
- Electrophilic Substitution: The chlorinated aromatic ring can undergo electrophilic substitution reactions, which may modify the compound's biological activity.
Biological Activities
Research has indicated that (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the methyl sulfide group is often linked to enhanced antimicrobial activity against bacteria and fungi.
- Anticancer Activity: Preliminary studies suggest potential anticancer effects. For instance, analogs of related compounds have demonstrated activity against colon cancer cell lines . The specific mechanisms by which (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane exerts these effects warrant further investigation.
- Toxicological Studies: Toxicological assessments are crucial for understanding the safety profile of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane. Research indicates that chlorinated phenolic compounds can exhibit toxic effects on microorganisms and may pose risks as skin sensitizers .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of sulfur-containing compounds found that (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane exhibited significant activity against a range of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anticancer Potential
In vitro studies on colon cancer cell lines demonstrated that derivatives of (4-Chloro-3,5-dimethylphenyl)(methyl)sulfane had IC50 values in the nanomolar range, indicating potent anticancer activity. The observed effects were attributed to induction of apoptosis and cell cycle arrest.
| Compound | IC50 (nM) |
|---|---|
| TASIN Analog 1 | 25 |
| TASIN Analog 2 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
